Methyl 4-(cyclopropylmethoxy)-3-((ethylamino)methyl)benzoate
CAS No.:
Cat. No.: VC16208908
Molecular Formula: C15H21NO3
Molecular Weight: 263.33 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C15H21NO3 |
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Molecular Weight | 263.33 g/mol |
IUPAC Name | methyl 4-(cyclopropylmethoxy)-3-(ethylaminomethyl)benzoate |
Standard InChI | InChI=1S/C15H21NO3/c1-3-16-9-13-8-12(15(17)18-2)6-7-14(13)19-10-11-4-5-11/h6-8,11,16H,3-5,9-10H2,1-2H3 |
Standard InChI Key | WGNPCEGBNRAQGD-UHFFFAOYSA-N |
Canonical SMILES | CCNCC1=C(C=CC(=C1)C(=O)OC)OCC2CC2 |
Introduction
Structural Characteristics and Nomenclature
The compound’s IUPAC name, methyl 4-(cyclopropylmethoxy)-3-((ethylamino)methyl)benzoate, delineates its molecular architecture:
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A benzoate ester core (methyl ester of benzoic acid) forms the backbone.
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A cyclopropylmethoxy group (-O-CH2-C3H5) occupies the 4-position, introducing steric bulk and potential conformational constraints .
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An ethylaminomethyl moiety (-CH2-NH-C2H5) at the 3-position adds basicity and hydrogen-bonding capability .
The cyclopropyl group’s strained three-membered ring may influence electronic properties and metabolic stability, while the ethylamine side chain could enhance solubility in polar solvents .
Synthetic Pathways and Reaction Chemistry
Retrosynthetic Analysis
The molecule can be dissected into three key components:
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Methyl 4-hydroxybenzoate: A commercially available starting material.
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Cyclopropylmethyl bromide: For etherification at the 4-position.
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Ethylamine: For Mannich-type amination at the 3-position.
Step 1: Etherification at the 4-Position
Methyl 4-hydroxybenzoate undergoes alkylation with cyclopropylmethyl bromide under basic conditions (e.g., K2CO3 in DMF) to yield methyl 4-(cyclopropylmethoxy)benzoate . This mirrors methods used for introducing methoxymethyl groups :
Step 2: Formylation at the 3-Position
Directed ortho-metallation (DoM) using LDA or Knochel-Hauser base generates a nucleophilic site at the 3-position, which is quenched with DMF to install a formyl group :
Step 3: Reductive Amination
The formyl group undergoes reductive amination with ethylamine and NaBH3CN to produce the ethylaminomethyl derivative :
Alternative Routes
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Bromomethyl Intermediate: Bromination at the 3-position followed by nucleophilic substitution with ethylamine, analogous to methods for methyl 4-(bromomethyl)benzoate .
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Mannich Reaction: Direct introduction of the ethylaminomethyl group via a three-component reaction involving formaldehyde and ethylamine.
Physicochemical Properties
The cyclopropyl group increases hydrophobicity (LogP ~2.5), while the ethylamine moiety enhances solubility in polar aprotic solvents . The compound is likely crystalline, as seen in structurally related esters .
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